1-(2-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(2-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class of heterocyclic compounds. These molecules are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . The compound features a 2-fluorophenyl group at position 1 and a 3-morpholinopropyl substituent at position 2, which may enhance solubility and modulate biological activity.
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4/c25-18-8-3-1-6-16(18)21-20-22(28)17-7-2-4-9-19(17)31-23(20)24(29)27(21)11-5-10-26-12-14-30-15-13-26/h1-4,6-9,21H,5,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUONXWKIRCJERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H19FN4O3
- Molecular Weight : 370.39 g/mol
- CAS Number : 649735-46-6
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer effects. The National Cancer Institute (NCI) evaluated its efficacy against a panel of approximately sixty cancer cell lines using a single-dose assay protocol. The results indicated a mean growth inhibition (GI) of 12.53% at a concentration of M, with notable antimitotic activity observed in human tumor cells, particularly with GI50/TGI values of 15.72/50.68 μM .
Table 1: Anticancer Activity Data
| Cell Line | GI50 (μM) | TGI (μM) | Growth Inhibition (%) |
|---|---|---|---|
| A549 (Lung) | 15.72 | 50.68 | 12.53 |
| MCF7 (Breast) | TBD | TBD | TBD |
| HeLa (Cervical) | TBD | TBD | TBD |
The biological activity of this compound can be attributed to several mechanisms:
- Antimitotic Activity : The compound disrupts microtubule dynamics, which is essential for cell division.
- Inhibition of Key Enzymes : It has been noted to inhibit enzymes involved in cancer cell proliferation, potentially through interaction with specific protein targets.
- Induction of Apoptosis : Studies suggest that it may induce programmed cell death in cancer cells, contributing to its anticancer effects.
Case Studies and Research Findings
A variety of studies have explored the biological activities associated with similar compounds in the chromeno[2,3-c]pyrrole class:
- Antioxidant Activity : Compounds within this class have demonstrated significant antioxidant properties, which can protect cells from oxidative stress and reduce cancer risk .
- Glucokinase Activation : Some derivatives have been reported to act as glucokinase activators, which may enhance glucose metabolism in cancer cells .
- SARS-CoV-2 Inhibition : Certain related compounds have shown potential as inhibitors of the main protease (Mpro) of SARS-CoV-2, indicating broader antiviral potential .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The core chromeno[2,3-c]pyrrole-3,9-dione scaffold allows for extensive diversification. Key analogs and their substituents are summarized below:
Mechanistic and Functional Insights
- Substituent Impact on Bioactivity: Thiadiazole groups (AV-C): Enhance antiviral activity by promoting interactions with TRIF pathway components . Halogenated aryl groups (e.g., 2-fluorophenyl): Increase metabolic stability and binding affinity to hydrophobic enzyme pockets .
Synthetic Flexibility : The one-pot multicomponent reaction tolerates diverse substituents, including halogens, alkyl chains, and heterocycles, enabling rapid library generation for high-throughput screening .
Q & A
Q. What are the standard synthetic routes for synthesizing 1-(2-Fluorophenyl)-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound is synthesized via multicomponent reactions (MCRs) involving methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:
- Cyclization under mild conditions (room temperature to 80°C) to form the chromeno-pyrrole core.
- Introduction of the 2-fluorophenyl and morpholinopropyl groups via nucleophilic substitution or condensation .
- Purification using column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates and final products .
Q. How is structural characterization performed for this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent integration and regioselectivity (e.g., fluorine coupling patterns in 2-fluorophenyl).
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z ~480 for parent ion).
- X-ray Crystallography (if available): Resolves conformational flexibility of the morpholinopropyl side chain .
Q. What initial biological screening approaches are recommended?
- Anticancer Activity : Screen against NCI-60 cell lines using MTT assays, focusing on apoptosis markers (caspase-3/7 activation).
- Antimicrobial Testing : Assess against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion.
- Enzyme Inhibition : Test kinase or protease inhibition (e.g., COX-2) using fluorescence-based assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Lower temperatures (40–60°C) reduce side reactions in morpholinopropyl group introduction .
Q. How to address discrepancies in biological activity data across studies?
- Structural Variability : Compare analogs with substituent changes (e.g., 3-chlorophenyl vs. 2-fluorophenyl) to identify pharmacophore requirements.
- Assay Conditions : Standardize cell culture media (e.g., FBS concentration) to minimize variability in IC₅₀ values .
Q. What strategies are effective for designing derivatives with enhanced target specificity?
- Substituent Effects : Replace the morpholinopropyl group with pyridinylmethyl (improves blood-brain barrier penetration) or hydrophilic groups (enhances solubility).
- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with stronger hydrogen bonding to target enzymes .
Q. How can computational modeling predict target interactions?
- Molecular Dynamics Simulations : Analyze conformational stability of the dihydrochromeno-pyrrole core in aqueous environments.
- Docking Studies : Identify binding pockets in kinases (e.g., EGFR) using the morpholinopropyl group as a flexible anchor .
Q. What challenges arise in achieving regioselectivity during synthesis?
- Competitive Pathways : Monitor intermediates via TLC to suppress formation of regioisomers (e.g., 1,3-substituted vs. 1,2-substituted chromeno-pyrroles).
- Catalyst Influence : Use Pd(OAc)₂ to direct coupling reactions toward the 2-position of the fluorophenyl group .
Q. What purification techniques are critical for isolating high-purity batches?
- Flash Chromatography : Optimize solvent gradients (e.g., 20–50% ethyl acetate in hexane) for baseline separation.
- Recrystallization : Use ethanol/water mixtures to remove polar impurities from the final product .
Q. How can solubility and bioavailability be optimized for in vivo studies?
- Prodrug Design : Introduce ester or phosphate groups on the morpholinopropyl chain for hydrolytic activation.
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance plasma stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
